molecular formula C12H13FN2OS B1440177 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-08-4

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1440177
CAS No.: 1204297-08-4
M. Wt: 252.31 g/mol
InChI Key: PXIOLQMZWFJWRU-UHFFFAOYSA-N
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Description

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4-fluorobenzaldehyde, under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced by reacting the benzothiazole intermediate with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent, such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: Potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.

    Industry: Applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling and function.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a benzothiazole ring.

    4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazole-2-amine: Similar structure but with an oxazole ring instead of a benzothiazole ring.

    4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-imidazole-2-amine: Similar structure but with an imidazole ring instead of a benzothiazole ring.

Uniqueness

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIOLQMZWFJWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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